Polymyxin B nonapeptide TFA

Nephrotoxicity Cytotoxicity Renal safety

Polymyxin B nonapeptide TFA (PMBN TFA) is the definitive non-bactericidal outer membrane permeabilizer control for Gram-negative research. Unlike bactericidal polymyxin B, PMBN completely lacks direct antibacterial activity (MICs 2- to 64-fold higher) yet retains potent LPS-binding and OM-disorganizing capacity, enabling clean permeability assays without confounding killing effects. Its well-characterized synergy profile—≥8-fold novobiocin MIC reduction, 300-fold rifampin potentiation at 3 μg/mL, and FICI <0.5 synergy with azithromycin—establishes it as the benchmark positive control for HTS of novel permeabilizers. Species selectivity (active against Enterobacteriaceae, inactive against P. aeruginosa) provides built-in specificity controls. Procure PMBN TFA as the stringent SAR baseline, persister eradication probe, and antibiotic adjuvant validation standard.

Molecular Formula C53H79F15N14O21
Molecular Weight 1533.3 g/mol
Cat. No. B2721108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin B nonapeptide TFA
Molecular FormulaC53H79F15N14O21
Molecular Weight1533.3 g/mol
Structural Identifiers
InChIInChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1
InChIKeyXEIKWJLAIULVMY-YNQICIJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Polymyxin B Nonapeptide TFA: A Deacylated Outer Membrane Permeabilizer for Gram-Negative Antibiotic Potentiation Research


Polymyxin B nonapeptide (PMBN) is a cationic cyclic peptide derived from the enzymatic or chemical cleavage of the N-terminal fatty acyl-diaminobutyric acid side chain from the parent antibiotic polymyxin B [1]. The TFA salt form (CAS: 2220175-42-6) enhances aqueous solubility for experimental consistency . Unlike the bactericidal parent compound, PMBN lacks direct antibacterial activity but retains the capacity to bind lipopolysaccharide (LPS) and disorganize the outer membrane of Gram-negative bacteria, thereby rendering them susceptible to otherwise impermeable hydrophobic antibiotics [2]. This functional divergence positions PMBN as a critical tool compound for investigating outer membrane permeability mechanisms and antibiotic potentiation strategies, distinct from both its toxic parent and newer clinical-stage polymyxin-derived permeabilizers [3].

Why Polymyxin B Nonapeptide TFA Cannot Be Replaced by Polymyxin B or Newer Nonapeptide Analogs in Research Applications


Generic substitution fails because PMBN occupies a unique functional niche distinct from both the parent antibiotic and modern derivatives. Polymyxin B retains bactericidal activity but introduces severe nephrotoxicity and neurotoxicity that confound mechanistic studies of outer membrane permeabilization [1]. Conversely, advanced clinical-stage nonapeptides like SPR741/NAB741 and NAB739 exhibit substantially altered physicochemical and pharmacokinetic properties that diverge from the well-characterized PMBN scaffold [2]. PMBN's complete lack of direct antibacterial activity—defined by MICs 2- to 64-fold higher than polymyxin B—allows it to serve as a clean permeabilizer control without confounding bacterial killing effects [3]. Furthermore, its permeabilization potency against specific Gram-negative species (e.g., Enterobacteriaceae) and relative inactivity against Pseudomonas aeruginosa differ markedly from newer analogs, making direct substitution invalid for established experimental protocols [4].

Quantitative Differentiation Evidence for Polymyxin B Nonapeptide TFA Versus Key Comparators


Cytotoxicity and Nephrotoxicity Reduction Relative to Polymyxin B

PMBN exhibits dramatically reduced cytotoxicity compared to the parent compound polymyxin B. In vitro, PMBN was approximately 100-fold less toxic to K562 human leukemia cells than polymyxin B [1]. In vivo, at doses of 1.5 and 3.0 mg/kg, PMBN did not exhibit the neuromuscular blocking, neurotoxic, or nephrotoxic effects observed with polymyxin B sulfate [2]. Mass spectrometry imaging revealed that while nephrotoxic polymyxin B and colistin preferentially accumulate in the renal cortical region, the less nephrotoxic PMBN was more uniformly distributed throughout the kidney [3]. In contrast, newer nonapeptide derivatives NAB739 and NAB741 showed 8- to 32-fold lower toxicity than polymyxin B in renal proximal tubular cells (LLC-PK1), but PMBN remains the established benchmark for minimal toxicity in permeabilizer studies [4].

Nephrotoxicity Cytotoxicity Renal safety

Loss of Intrinsic Antibacterial Activity: A Defining Functional Divergence from Polymyxin B

PMBN is fundamentally distinguished from polymyxin B by its lack of direct antibacterial activity. Minimum inhibitory concentrations (MICs) of PMBN against a test panel of bacteria were 2- to 64-fold lower (i.e., higher numerical MIC values) than those of polymyxin B, indicating substantial loss of antibacterial potency [1]. This functional divergence is critical: PMBN does not exhibit antibacterial activity or cytotoxicity even well above the 100-fold MIC of polymyxin B [2]. In contrast, the parent compound polymyxin B is rapidly bactericidal, while newer nonapeptide analogs like SPR206 and SPR741 retain varying degrees of direct antibacterial activity [3]. PMBN's complete functional segregation—outer membrane permeabilization without bacterial killing—is a deliberate outcome of enzymatic removal of the fatty acyl-diaminobutyric acid side chain, which eliminates the membrane-disrupting hydrophobic anchor while preserving the cationic LPS-binding cyclic core [4].

Antibacterial activity MIC Bactericidal

Synergistic Potentiation of Hydrophobic Antibiotics: Quantified MIC Reduction Across Multiple Drug Classes

PMBN functions as a potent outer membrane permeabilizer that sensitizes Gram-negative bacteria to otherwise impermeable hydrophobic antibiotics. Across 53 polymyxin-susceptible strains, PMBN lowered the MIC of novobiocin by eightfold or more [1]. At a concentration of 3 μg/ml, PMBN decreased the MIC of rifampin for smooth, encapsulated Escherichia coli by a factor of 300 [2]. In a 2022 study of 54 E. coli strains, PMBN re-sensitized bacteria to azithromycin even in strains with high baseline MICs of 32 to ≥128 μg/ml, achieving a fractional inhibitory concentration index (FICI) of <0.5, indicative of strong synergy [3]. PMBN also rendered clindamycin, erythromycin, and vancomycin active against Gram-negative enteric bacteria [4]. This broad permeabilizing synergy profile is a hallmark of PMBN that distinguishes it from newer derivatives like SPR741/NAB741, which exhibit more selective and potentially narrower permeabilization spectra in certain species [5].

Antibiotic synergy Outer membrane permeabilization MIC reduction

Structural Determinants of Outer Membrane Permeabilization: Cyclic Core Integrity Versus Linear Analog Inactivity

The outer membrane permeabilizing activity of PMBN is exquisitely dependent on its intact cyclic peptide ring structure. In identical assays, linear lysyl polymyxin B nonapeptide completely lacked any sensitizing activity, demonstrating that the cyclic peptide ring is crucial for OM-permeabilizing activity [1]. Systematic structure-function studies of 11 cyclic analogues revealed that even subtle modifications to ring size, charge spacing, and stereochemistry drastically reduced activity; synthetic analogues were much less potent than PMBN in sensitizing E. coli and K. pneumoniae to novobiocin and in displacing dansyl-PMBN from E. coli LPS [2]. Moreover, none of the synthetic analogues were able to inhibit the growth of P. aeruginosa, unlike native PMBN [2]. This stringent structural specificity contrasts with newer nonapeptide derivatives like NAB739 and NAB741, which incorporate modified exocyclic side chains (octanoyl-threonyl-D-serinyl and acetyl-threonyl-D-serinyl, respectively) that alter their physicochemical and pharmacokinetic properties [3].

Structure-activity relationship SAR Cyclic peptide

Species-Selective Permeabilization: Pseudomonas aeruginosa Resistance Versus Enterobacteriaceae Susceptibility

PMBN exhibits a distinct species selectivity profile that differentiates it from both polymyxin B and newer permeabilizer derivatives. While PMBN effectively sensitizes Enterobacteriaceae (E. coli, K. pneumoniae, Enterobacter cloacae, Salmonella typhimurium) to hydrophobic antibiotics, Pseudomonas aeruginosa remains resistant to PMBN-mediated sensitization under standard assay conditions [1]. At 3 μg/ml, PMBN decreased rifampin MIC by 300-fold against E. coli but showed no comparable effect against P. aeruginosa [1]. This species barrier contrasts with newer analogs like SPR741/NAB741, which demonstrate broader anti-pseudomonal permeabilization activity, and with polymyxin B, which retains direct bactericidal activity against P. aeruginosa [2]. Turbidimetric growth assays confirm that PMBN sensitizes P. aeruginosa and E. coli to novobiocin but synergistic inhibition with daptomycin occurs only in P. aeruginosa, further illustrating species-specific permeabilization nuances [3].

Species selectivity Pseudomonas aeruginosa Enterobacteriaceae

Antiendotoxin Activity Retention with 63-Fold Reduced Potency Relative to Polymyxin B

PMBN retains the antiendotoxin (LPS-neutralizing) activity of polymyxin B but is substantially less potent. Both compounds inhibit LPS-induced neutrophil priming in a concentration-dependent manner; however, on a weight basis, polymyxin B is 63 times more effective than PMBN [1]. This differential potency aligns with PMBN's reduced toxicity profile: the parent compound polymyxin B exhibits potent LPS neutralization but is clinically limited by nephrotoxicity and neurotoxicity [1]. Newer derivatives such as SPR741/NAB741 and NAB739 have been engineered to optimize the therapeutic index between LPS neutralization and renal safety, showing minimal changes in kidney injury biomarkers in human kidney-on-a-chip models [2]. PMBN thus represents an intermediate phenotype—retained antiendotoxin function with markedly reduced potency—that serves as a valuable comparator in structure-activity relationship studies aimed at disentangling LPS binding from cellular toxicity [3].

Antiendotoxin LPS neutralization Sepsis

High-Value Research and Industrial Applications of Polymyxin B Nonapeptide TFA Based on Quantitative Evidence


Mechanistic Studies of Gram-Negative Outer Membrane Permeability and LPS Binding

PMBN serves as a clean, non-bactericidal probe for investigating outer membrane permeability mechanisms. Its 100-fold lower cytotoxicity and complete lack of direct antibacterial activity (MICs 2- to 64-fold higher than polymyxin B) eliminate confounding bacterial killing effects during permeability assays [1]. The strict structural requirement of an intact cyclic core—demonstrated by the complete inactivity of linear analogues—validates PMBN as a defined molecular tool for LPS binding studies using NPN uptake and dansyl-polymyxin displacement assays [2]. Researchers can confidently use PMBN to dissect the contributions of cationic charge density, ring conformation, and LPS affinity without interference from the hydrophobic fatty acyl tail that drives membrane disruption in the parent antibiotic [3].

Synergy Screening and Antibiotic Adjuvant Discovery Programs

PMBN's well-characterized synergy profile—≥8-fold novobiocin MIC reduction across 53 strains, 300-fold rifampin MIC reduction at 3 μg/ml, and FICI <0.5 synergy with azithromycin—establishes it as a benchmark positive control for high-throughput screening of novel outer membrane permeabilizers [1]. Its species selectivity (active against Enterobacteriaceae, inactive against P. aeruginosa) provides a built-in specificity control for distinguishing broad-spectrum from narrow-spectrum permeabilizers [2]. In antibiotic adjuvant discovery programs, PMBN enables rapid validation of whether candidate compounds act via outer membrane disruption or alternative mechanisms, accelerating lead prioritization [3].

Structure-Activity Relationship (SAR) Studies of Polymyxin-Derived Permeabilizers

PMBN functions as the foundational scaffold for SAR campaigns aimed at optimizing the therapeutic index of polymyxin derivatives. Its 63-fold reduced antiendotoxin potency relative to polymyxin B, coupled with preserved LPS-binding capacity, provides a quantitative baseline for evaluating modifications that might restore potency without reintroducing nephrotoxicity [1]. The 11 synthetic cyclic analogues tested by Tsubery et al. (2000) established that even subtle alterations to ring size, charge spacing, or stereochemistry drastically reduce activity, underscoring the value of PMBN as a stringent comparator for assessing the functional consequences of structural modifications in novel nonapeptide candidates [2].

Persister Cell Eradication and Resistance Evolution Studies

Recent evidence demonstrates that PMBN, despite lacking intrinsic antibacterial activity, significantly enhances the eradication of Gram-negative bacterial persister cells when combined with conventional antibiotics and reduces the frequency of resistant mutant formation [1]. This application leverages PMBN's complete functional segregation of permeabilization from killing, allowing researchers to isolate the contribution of outer membrane penetration to persister cell susceptibility without confounding direct antibacterial effects [1]. The compound's established safety profile in cellular models (no cytotoxicity well above 100-fold polymyxin B MIC) further supports its use in prolonged persister eradication assays [1].

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